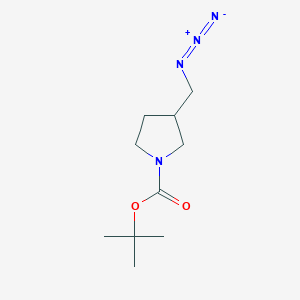

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is an organic compound featuring a pyrrolidine ring, an azidomethyl group, and a tert-butyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions, where an azide source reacts with a suitable leaving group on the pyrrolidine ring.

Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The azidomethyl group can undergo nucleophilic substitution reactions, forming various derivatives.

Click Chemistry: The azide group can participate in click chemistry reactions with alkynes to form 1,2,3-triazoles.

Reduction: The azide group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, appropriate solvents (e.g., dimethylformamide), and controlled temperatures.

Click Chemistry: Copper(I) catalysts, alkynes, and suitable solvents (e.g., water or organic solvents).

Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents (e.g., ethanol).

Major Products

1,2,3-Triazoles: Formed from click chemistry reactions.

Amines: Formed from the reduction of the azide group.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate serves as an essential intermediate in synthesizing pharmaceuticals. Its unique structural features make it suitable for developing compounds targeting neurological disorders and other therapeutic areas.

Case Study: Arginase Inhibitors

Research has highlighted the compound's potential in synthesizing arginase inhibitors, which play a crucial role in the urea cycle and are relevant for treating conditions like cancer and cardiovascular diseases. The synthesis involves multiple steps, including coupling reactions and substitutions that leverage the azidomethyl group for enhanced biological activity .

Organic Synthesis

Overview

In organic chemistry, this compound is utilized as a versatile building block. Its ability to facilitate complex molecule formation is invaluable for chemists developing new materials.

Applications

- Synthesis of Complex Molecules: The compound allows for the efficient creation of diverse chemical structures through various reaction pathways.

- Reactivity Studies: Its azide group can participate in click chemistry reactions, expanding its utility in synthetic organic chemistry.

Biochemical Research

Overview

The compound is employed to study enzyme interactions and metabolic pathways. Its azide functionality enables specific interactions with biological targets, which are critical for understanding biochemical processes.

Research Insights

Ongoing studies focus on how this compound influences enzyme activity and receptor binding. These investigations aim to elucidate its therapeutic potential by exploring its effects on various biochemical pathways.

Agricultural Chemistry

Overview

this compound is being investigated for its potential applications in agrochemicals. Its properties may contribute to developing environmentally friendly pest control solutions.

Potential Applications

- Pesticide Development: The compound's reactivity could lead to innovative formulations that enhance pest control efficacy while minimizing environmental impact.

- Biological Activity Studies: Research into its interactions with plant systems may reveal new avenues for agricultural enhancements.

Material Science

Overview

The unique properties of this compound make it suitable for formulating advanced materials such as polymers and coatings.

Applications in Material Science

- Coatings Development: The compound can be used to create durable coatings with enhanced performance characteristics.

- Polymer Synthesis: Its structure allows for incorporation into polymer matrices, potentially improving material properties such as strength and flexibility.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Targets neurological disorders |

| Organic Synthesis | Building block for complex molecules | Facilitates diverse chemical reactions |

| Biochemical Research | Studies enzyme interactions | Insights into therapeutic mechanisms |

| Agricultural Chemistry | Development of eco-friendly pesticides | Enhanced pest control solutions |

| Material Science | Formulation of advanced polymers and coatings | Improved durability and performance |

Wirkmechanismus

The mechanism of action of tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate involves its functional groups:

Azide Group: Highly reactive, participates in click chemistry and reduction reactions.

Pyrrolidine Ring: Provides structural stability and can undergo various chemical modifications.

Tert-butyl Ester: Protects the carboxyl group and can be selectively removed under acidic conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: Similar structure with the azidomethyl group at a different position.

Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate: Similar structure with a bromoethyl group instead of an azidomethyl group.

Uniqueness

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications in various fields of research.

Biologische Aktivität

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is a compound of increasing interest in organic synthesis and medicinal chemistry. Its unique structural features and reactivity profiles make it a valuable building block for various applications, including drug development and material science. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

Chemical Structure:

The molecular formula of this compound is . The compound features a pyrrolidine ring, an azidomethyl group, and a tert-butyl ester functional group.

Synthesis:

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Azidomethyl Group: This step often employs nucleophilic substitution reactions where an azide source reacts with a leaving group on the pyrrolidine ring.

- Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions to yield the desired ester.

Biological Activity

The biological activity of this compound is primarily attributed to its functional groups, which enable it to interact with various biological targets.

The mechanism of action involves:

- Azide Group: The azide moiety is highly reactive and participates in click chemistry, allowing for the formation of stable triazole rings, which are significant in biological processes.

- Pyrrolidine Ring: This structure contributes to the compound's stability and allows for various chemical modifications that can enhance biological activity.

- Tert-butyl Ester: This group protects the carboxylic acid functionality, making it more stable under physiological conditions but can be selectively removed when needed .

Applications in Medicinal Chemistry

This compound has several potential applications in medicinal chemistry:

- Drug Development: It serves as a precursor for synthesizing bioactive molecules that may exhibit therapeutic effects against various diseases.

- Bioconjugation: The compound is utilized in click chemistry for conjugating biomolecules, which is crucial for developing targeted therapies and diagnostic tools.

- Material Science: It is also employed in creating functional materials with specific properties that can be tailored for biomedical applications.

Case Studies and Research Findings

Research has demonstrated the potential antibacterial properties of compounds with similar structures. For instance:

- A study on azide-containing compounds indicated their ability to inhibit bacterial growth by interfering with cellular processes such as DNA replication and protein synthesis .

- In another investigation, derivatives of pyrrolidine were shown to exhibit significant enzyme inhibitory activities, suggesting that this compound may also possess similar properties .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique characteristics.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Azidomethyl group, pyrrolidine ring | Potential antibacterial and enzyme inhibitory activity |

| Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Bromomethyl substituent | Antibacterial properties; enzyme inhibitor |

| Tert-butyl 3-hydroxypyrrolidine-1-carboxylate | Hydroxypyrrolidine structure | Varies; potential for different biological interactions |

Eigenschaften

IUPAC Name |

tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-5-4-8(7-14)6-12-13-11/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMRWLAIZUYEIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.